

In Vitro Formation of Dehydro Isradipine: A Technical Guide

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Compound of Interest

Compound Name: Dehydro Isradipine

Cat. No.: B194628

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Abstract

Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily through oxidation to its inactive pyridine metabolite, **dehydro isradipine**. This transformation is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the in vitro kinetics and experimental conditions for the formation of **dehydro isradipine** is crucial for drug development, enabling the prediction of in vivo pharmacokinetics and potential drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro formation of **dehydro isradipine**, including detailed experimental protocols, data presentation in structured tables, and visualizations of the metabolic pathway and experimental workflows.

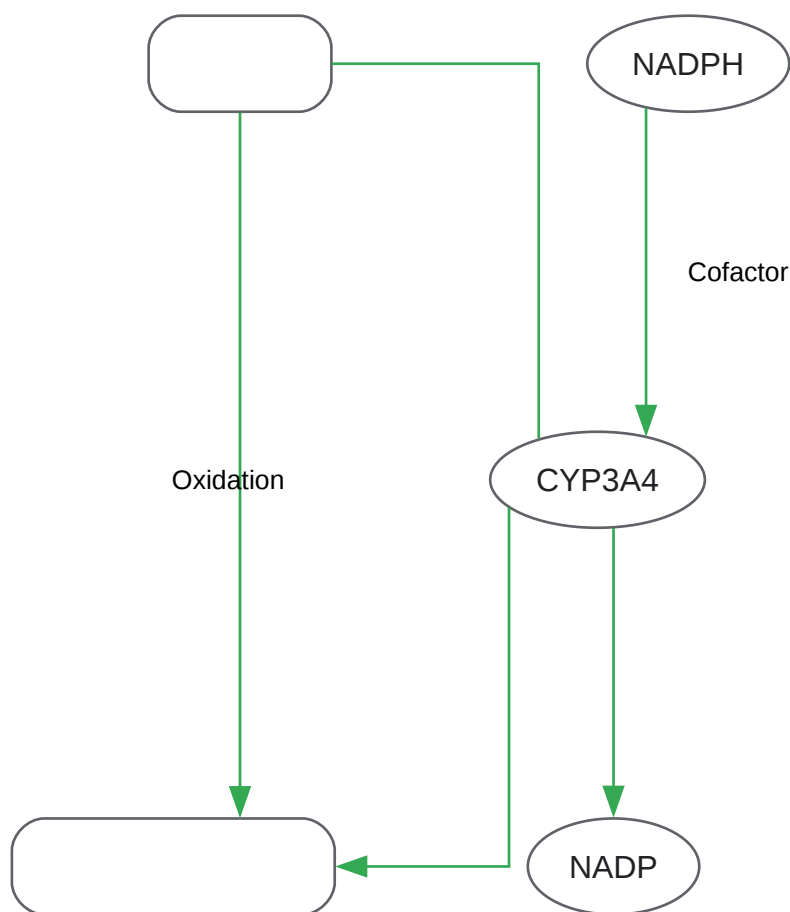
Introduction

Isradipine is a potent vasodilator used in the treatment of hypertension.[1] Its therapeutic efficacy is significantly influenced by its metabolic fate. The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form **dehydro isradipine**, a pharmacologically inactive metabolite.[2] This oxidative reaction is almost exclusively catalyzed by CYP3A4, a key enzyme in drug metabolism.[1] Due to the high first-pass metabolism, the oral bioavailability of isradipine is relatively low.[3] Therefore, in vitro studies to characterize the formation of **dehydro isradipine** are essential for understanding its disposition and for

assessing the potential for altered pharmacokinetics due to CYP3A4 inhibition or induction by co-administered drugs.[4]

Metabolic Pathway of Isradipine to Dehydro Isradipine

The in vitro formation of **dehydro isradipine** from isradipine is a single-step oxidative reaction. The dihydropyridine moiety of isradipine is aromatized to a pyridine ring, resulting in the formation of **dehydro isradipine**. This reaction is dependent on the presence of human liver microsomes, as a source of CYP3A4, and the cofactor NADPH.



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